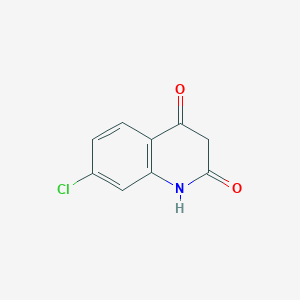

7-Chloroquinoline-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloroquinoline-2,4(1H,3H)-dione: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline core with a chlorine atom at the 7th position and two keto groups at the 2nd and 4th positions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Material: The synthesis often begins with 7-chloroquinoline.

Oxidation: The 7-chloroquinoline undergoes oxidation to introduce the keto groups at the 2nd and 4th positions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield.

化学反应分析

Functionalization via Click Chemistry

The C4-amino group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked hybrids. For example:

-

Reaction : N-(Prop-2-yn-1-yl)-7-chloroquinolin-4-amine reacts with AZT (azidothymidine) under CuSO4/sodium ascorbate catalysis in tBuOH/H2O (65°C, 24h) .

-

Yield : 73% for the triazole conjugate, confirmed by NMR and HR-MS .

| Reactant A | Reactant B | Catalyst | Conditions | Product Yield |

|---|---|---|---|---|

| N-Propargyl-7-chloro derivative | AZT | CuSO4, NaAsc | tBuOH/H2O, 65°C | 73% |

Halogenation and Cross-Coupling

The chlorine substituent facilitates regioselective functionalization:

-

Buchwald-Hartwig Amination : Reacts with primary/secondary amines under Pd catalysis to form C4-aminated derivatives (e.g., with ethane-1,2-diamine) .

-

Suzuki-Miyaura Coupling : Brominated analogs undergo Pd-mediated coupling with arylboronic acids (e.g., phenylboronic acid) in DMF/H2O (80°C, 12h) .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Amination | Ethane-1,2-diamine, Pd(OAc)2 | DMF, 110°C, 17h | 73% |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4 | DMF/H2O, 80°C, 12h | 85% |

Metalation and Electrophilic Quenching

Directed magnesiation at C8 using mixed lithium-magnesium bases enables electrophilic substitution:

-

i-PrMgCl·LiCl selectively metalates 7-chloro-4-iodoquinoline at C8, followed by quenching with aldehydes or ketones to install functional groups (e.g., -CHO, -COCH3) .

| Substrate | Base | Electrophile | Product | Yield |

|---|---|---|---|---|

| 7-Chloro-4-iodoquinoline | i-PrMgCl·LiCl | Benzaldehyde | 8-Benzyl-7-chloro derivative | 89% |

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and antiviral properties:

-

Antimicrobial : Quinazoline-2,4-dione analogs with oxadiazole/thiadiazole moieties inhibit Staphylococcus aureus (MIC: 70–75 µg/mL) .

-

Antiviral : 4,7-Dichloroquinoline inhibits dengue virus (DENV-2) at 10–40 µg/mL without cytotoxicity in Vero cells .

| Derivative | Biological Target | Activity (IC50/MIC) |

|---|---|---|

| Oxadiazole-quinazoline | Staphylococcus aureus | 70 µg/mL |

| 4,7-Dichloroquinoline | DENV-2 | 20 µg/mL |

Key Research Findings

-

Alkaline cyclization in water achieves comparable efficiency to organic solvents while simplifying purification .

-

CuAAC reactions enable rapid construction of bioactive hybrids for antiviral applications .

-

Directed metalation strategies provide precise functionalization at electron-deficient positions .

This compound’s versatility in cross-coupling, cycloaddition, and metalation highlights its utility in medicinal chemistry and materials science.

科学研究应用

While the search results do not directly focus on the applications of "7-Chloroquinoline-2,4(1H,3H)-dione," they do provide information regarding quinazoline-2,4(1H,3H)-dione derivatives and 7-chloroquinoline derivatives, which can be used to infer potential applications and research directions.

Antimicrobial Applications of Quinazoline-2,4(1H,3H)-dione Derivatives

- Antimicrobial Activity: Quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains . Some compounds displayed moderate activity, with compounds 13 and 15 showing a broad bioactive spectrum compared to standard drugs .

- Inhibition of Bacterial Gyrase and DNA Topoisomerase IV: These derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which can help prevent bacterial resistance problems .

- Activity Against Specific Strains: Compound 13 showed specific activity against Escherichia coli with an inhibition zone value of 15 mm and a MIC value of 65 mg/mL, comparable to reference drugs . It also significantly inhibited the growth of Candida albicans . Compound 15 showed moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans strains .

- Other Derivatives: Compounds 14a and 14b with oxadiazole and thiadiazole moieties effectively inhibited the growth of Staphylococcus aureus and Candida albicans strains .

Anticancer Applications of 7-Chloroquinolinehydrazones

- Cytotoxic Activity: 7-Chloroquinolinehydrazones have demonstrated good cytotoxic activity against a large panel of cell lines from nine tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .

- Structure-Activity Relationships: Studies have provided consistent structure-activity relationships in this series of experimental antitumor compounds .

- In Vitro Testing: Compounds 1 –27 have been tested initially at a single high dose (10 µM) in the full NCI 60-cell panel, with seventeen hydrazones showing promising results .

Antimalarial and Antiviral Applications of Quinoline Derivatives

- Anti-malarial agents : Quinoline derivatives, such as 4,7-dichloroquinoline, are known for their use as hydroxychloroquine intermediates in the treatment of malaria .

- Larvicidal and Pupicidal Properties: A novel quinoline derivative, N1-(7-chloroquinoline-4-yl) ethane-1,2-diamine, has shown significant larvicidal and pupicidal properties against malarial and dengue vectors .

- Safety Profile: N1-(7-chloroquinoline-4-yl) ethane-1,2-diamine did not show tumorigenic, irritative, or reproductively significant effects in silico .

Synthesis Information

- 7-Chloroquinazoline-2,4(1H,3H)-dione can be synthesized using 2-amino-4-chlorobenzonitrile with diethanolamine and carbon dioxide under specific conditions .

- A method for synthesizing a 7-chloro quinoline derivative involves dissolving specific compounds in tBuOH/water, adding sodium ascorbate and CuSO4, and stirring the mixture at 65 °C .

Table of Applications and Activities

作用机制

The mechanism of action of 7-Chloroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with DNA, causing damage to the genetic material of pathogens.

相似化合物的比较

Similar Compounds

7-Chloroquinoline: Lacks the keto groups at the 2nd and 4th positions.

4-Amino-7-chloroquinoline: Contains an amino group at the 4th position instead of a keto group.

7-Bromo-4-chloroquinoline: Contains a bromine atom at the 7th position instead of chlorine.

Uniqueness

7-Chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and keto groups, which confer distinct chemical reactivity and biological activity

属性

分子式 |

C9H6ClNO2 |

|---|---|

分子量 |

195.60 g/mol |

IUPAC 名称 |

7-chloro-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13) |

InChI 键 |

VXVPSQPDNBOYIU-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。